An In-Depth Technical Guide to the Physicochemical Properties of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a substituted heterocyclic compound built on the privileged imidazo[1,2-a]pyridine scaffold. This scaffold is of significant interest in medicinal chemistry, forming the core of numerous biologically active agents. The strategic placement of a bromine atom at the 3-position and a methanamine group at the 2-position is anticipated to modulate the molecule's electronic, steric, and acid-base properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both predicted values based on the analysis of its constituent parts and detailed, field-proven experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules in drug discovery and development.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in pharmaceutical research due to its versatile biological activities, including anti-tubercular, anti-inflammatory, and sedative-hypnotic effects. Its rigid structure and specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. The physicochemical properties of derivatives are heavily influenced by the nature and position of substituents on the ring system. This guide focuses on a specific derivative, (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine, dissecting its key properties to facilitate its development and application.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical entity is to define its fundamental molecular properties. These values are critical for everything from reaction stoichiometry to interpreting spectroscopic data.
Chemical Structure:
Caption: 2D structure of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine.
Table 1: Predicted Core Molecular Properties
| Property | Predicted Value | Rationale and Component Analysis |
| Molecular Formula | C₈H₈BrN₃ | Derived from the sum of atoms in the structure. |
| Molecular Weight | 226.08 g/mol | Calculated from the molecular formula. The core imidazo[1,2-a]pyridine has a MW of 118.14 g/mol . The addition of Br (+79.90 g/mol ), CH₂ (+14.03 g/mol ), and NH₂ (+16.02 g/mol ) and subtraction of two H atoms (-2.02 g/mol ) gives the final weight. |
| Physical Form | Solid (likely crystalline) | The parent 3-bromoimidazo[1,2-a]pyridine is a solid with a melting point between 90-104°C[1][2]. The addition of a polar methanamine group may increase intermolecular interactions (hydrogen bonding), likely resulting in a solid with a higher melting point. |
Melting Point: A Key Indicator of Purity and Stability
The melting point is a fundamental thermodynamic property that provides insights into the purity of a crystalline solid and the strength of its crystal lattice. For drug development, a sharp and defined melting point is often a prerequisite for consistent formulation.
Predicted Melting Point: >100 °C
Causality Behind Experimental Choices: The determination of a melting point relies on the precise observation of the phase transition from solid to liquid. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. For unknown compounds, a preliminary rapid determination helps to identify an approximate range, saving time in subsequent, more precise measurements.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard method for determining the melting point range of a solid organic compound using a Mel-Temp apparatus or a similar device.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
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Sample Preparation: Place a small amount of the dry (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine on a clean, dry surface (e.g., a watch glass). Using a spatula, grind the solid into a fine powder.
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Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. The sample will enter the tube. To pack the sample at the bottom, tap the sealed end of the capillary gently on a hard surface. The final packed height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
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Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run to get an approximate value.
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Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample. Heat at a rate of no more than 1-2°C per minute as you approach the expected melting point.
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Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.[1][2][3]
Solubility Profile: Guiding Formulation and Biological Application
Solubility is a critical parameter that influences a drug's absorption, distribution, and overall bioavailability. Understanding the solubility of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine in various solvents is essential for its formulation into a viable drug product.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Moderately Soluble | The primary amine (pKa ~8-9) will be significantly protonated at physiological pH, forming a soluble salt. The parent 3-bromo-imidazo[1,2-a]pyridine is only slightly soluble in water[1]. However, the highly polar and hydrogen-bonding capable methanamine group is expected to substantially increase aqueous solubility, similar to how 2-aminomethylpyridine is miscible with water. |
| Aqueous Acid (e.g., 0.1 M HCl) | Highly Soluble | Both the basic methanamine side chain and the imidazo[1,2-a]pyridine ring system (pKa ~4.7) will be fully protonated, leading to the formation of a highly soluble salt. |
| Aqueous Base (e.g., 0.1 M NaOH) | Sparingly Soluble | In a basic solution, the amine groups will be in their neutral, free-base form. The molecule's overall polarity will be reduced, decreasing its solubility in water. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | The parent 3-bromo-imidazo[1,2-a]pyridine is known to be soluble in these solvents[1]. The addition of the methanamine group should not negatively impact this solubility. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Insoluble | The presence of multiple nitrogen atoms and the polar methanamine group makes the molecule too polar to dissolve in nonpolar solvents, following the "like dissolves like" principle. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It ensures that the solvent is fully saturated with the solute.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
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Preparation: Add an excess amount of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential.
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Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a period sufficient to reach equilibrium (typically 24 to 72 hours).
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Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the saturated supernatant from the undissolved solid. This is best achieved by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.
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Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
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Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and specify the solvent and temperature.[4]
Acid Dissociation Constant (pKa): The Key to Understanding Ionization
The pKa value(s) of a molecule describe its acidity or basicity and are paramount for predicting its behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. This, in turn, dictates its absorption, solubility, and potential for off-target interactions.
Predicted pKa Values: (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has two primary basic centers: the primary amine of the methanamine side chain and the nitrogen atoms of the imidazo[1,2-a]pyridine ring system.
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pKa₁ (Methanamine): ~8.5 - 9.0
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Rationale: This is predicted based on the pKa of 2-aminomethylpyridine, which is approximately 8.8-9.1. The imidazo[1,2-a]pyridine ring is electron-withdrawing, which might slightly decrease the basicity of the adjacent amine compared to a simple pyridine ring.
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pKa₂ (Imidazo[1,2-a]pyridine ring): ~3.5 - 4.0
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Rationale: The pKa of the parent imidazo[1,2-a]pyridine is around 4.7. The bromine atom at the 3-position is electron-withdrawing through induction, which is expected to decrease the basicity of the ring system.
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Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant is added.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Methodology:
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Solution Preparation: Accurately weigh a sample of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine and dissolve it in a known volume of high-purity water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be an apparent pKa for that specific solvent system.
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pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
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Titration: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.
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Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point(s) will be the point(s) of steepest inflection in the curve. The pKa is the pH at the half-equivalence point. For a molecule with two basic sites, two equivalence points and two half-equivalence points will be observed.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | - Aromatic protons on the pyridine ring (δ ~7-9 ppm). - Singlet for the C5-proton of the imidazole ring. - Singlet for the CH₂ group (δ ~4-5 ppm). - Broad singlet for the NH₂ protons. | The chemical shifts are estimated based on known spectra for 3-bromoimidazo[1,2-a]pyridine and the expected deshielding/shielding effects of the substituents. The exact shifts will depend on the solvent used. |
| ¹³C NMR | - Aromatic carbons (δ ~110-150 ppm). - C-Br carbon (δ ~90-100 ppm). - CH₂ carbon (δ ~40-50 ppm). | The bromine substituent will cause a significant downfield shift for the carbon it is attached to (C3). |
| Mass Spectrometry (ESI+) | - [M+H]⁺ at m/z 226.0/228.0. | The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). |
Conclusion
This technical guide provides a detailed, predictive overview of the essential physicochemical properties of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine, a molecule of considerable interest for drug discovery. The provided data, derived from a systematic analysis of its structural components, offers a solid foundation for its synthesis, purification, and formulation. Furthermore, the detailed experimental protocols included herein serve as a practical resource for the empirical validation of these properties. A thorough understanding and characterization of these fundamental parameters are indispensable for advancing this and similar compounds through the drug development pipeline.
References
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Nanjing Finechem Holdings Co., Ltd. 3-Bromoimidazo[1,2-a]pyridine. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. Melting point determination. Available at: [Link]
